molecular formula C15H13N3O3S B2658823 2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421444-35-0

2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2658823
CAS No.: 1421444-35-0
M. Wt: 315.35
InChI Key: OGJLQQKCRDXZFD-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzoisoxazole moiety linked via an acetamide bridge to a pyrano-thiazole ring system. The benzoisoxazole group (a fused benzene and isoxazole ring) is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the pyrano[4,3-d]thiazole core introduces a bicyclic framework that may improve binding affinity to biological targets due to conformational rigidity .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14(7-11-9-3-1-2-4-12(9)21-18-11)17-15-16-10-5-6-20-8-13(10)22-15/h1-4H,5-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJLQQKCRDXZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole core, followed by the construction of the pyrano[4,3-d]thiazole ring. The final step involves the acylation of the intermediate with acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Differences Biological Activity Key Reference
Target Compound : 2-(Benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide Benzoisoxazole + pyrano-thiazole Hypothesized antimicrobial N/A
Analog 1 : N-(Benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide (3a-j) Piperidine linker + benzothiazole + fluorinated benzoisoxazole Antimicrobial (MIC: 2–16 µg/mL against S. aureus)
Analog 2 : N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide (6-11) Thiophene + benzothiazole methylene linker Antitubercular (IC₅₀: 8–32 µM against M. tuberculosis)
Key Observations:

Replacement of benzothiazole (Analog 1) with pyrano-thiazole introduces a fused oxygen-containing ring, which may enhance aqueous solubility compared to Analog 2’s thiophene group .

Biological Activity: Fluorinated benzoisoxazole derivatives (Analog 1) exhibit strong antimicrobial activity due to enhanced membrane penetration via fluorine’s electronegativity . The target compound’s non-fluorinated benzoisoxazole may reduce potency but mitigate toxicity risks. Analog 2’s antitubercular activity is linked to its thiophene group, which interacts with mycobacterial enzymes . The target compound’s pyrano-thiazole may instead target bacterial gyrase or similar enzymes.

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into two primary components:

  • Benzo[d]isoxazole moiety : Known for its diverse biological activities including anti-cancer properties.
  • Pyrano[4,3-d]thiazole segment : Associated with various pharmacological effects such as anti-inflammatory and antimicrobial actions.

Biological Activity Overview

Research indicates that compounds containing the benzo[d]isoxazole structure exhibit a range of biological activities. The specific compound has been evaluated for its cytotoxicity and other bioactive properties.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various isoxazole derivatives, including those similar to the target compound, on human promyelocytic leukemia (HL-60) cells. The results indicated that certain isoxazoles exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM. Notably, derivatives similar to this compound showed a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting that these compounds may induce apoptosis and cell cycle arrest .

Inhibition of HIF-1α

Another critical aspect of the biological activity of benzo[d]isoxazole derivatives is their role as hypoxia-inducible factor (HIF) inhibitors. A recent study synthesized several benzo[d]isoxazole analogues and evaluated their ability to inhibit HIF-1α transcription in HEK293T cells. Among the compounds tested, some exhibited potent inhibitory activity with IC50 values as low as 24 nM. This suggests a promising avenue for the development of anti-cancer therapies targeting hypoxic tumor environments .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Induction of Apoptosis : The compound appears to promote apoptosis through modulation of key proteins involved in cell survival and death pathways.
  • Cell Cycle Arrest : By increasing p21^WAF-1 expression, the compound may cause cell cycle arrest, thereby inhibiting cancer cell proliferation.
  • Inhibition of HIF Pathway : The ability to inhibit HIF transcription suggests potential applications in treating tumors that thrive in low oxygen conditions.

Case Studies

Several case studies have highlighted the efficacy of benzo[d]isoxazole derivatives:

  • Antitumor Activity : In vitro studies demonstrated that certain derivatives could significantly reduce tumor cell viability while sparing normal cells .
  • Mechanistic Insights : Further investigations into gene expression changes upon treatment with these compounds revealed alterations consistent with apoptosis and cell cycle regulation .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound StructureBiological ActivityIC50 Value (μM)Mechanism
Benzo[d]isoxazole DerivativeCytotoxicity on HL-60 cells86 - 755Induces apoptosis
Benzo[d]isoxazole DerivativeHIF-1α Inhibition24Inhibits transcription

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